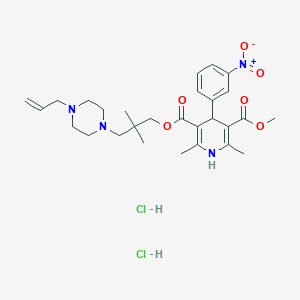
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester, dihydrochloride
描述
Iganidipine Hydrochloride: is a small molecule drug that functions as a calcium channel blocker. It is primarily used in the treatment of eye diseases, particularly glaucoma. The compound is known for its neuroprotective effects against retinal ganglion cell damage under hypoxic conditions .
准备方法
Synthetic Routes and Reaction Conditions: Iganidipine Hydrochloride can be synthesized through two main routes :
-
First Route:
Step 1: Condensation of 1-(tert-butoxycarbonyl)piperazine with isobutyraldehyde and formaldehyde in acetic acid to form 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2,2-dimethylpropionaldehyde.
Step 2: Reduction of the aldehyde with sodium borohydride in isopropanol to yield the corresponding alcohol.
Step 3: Condensation of the alcohol with diketene in the presence of dimethylaminopyridine in dichloromethane to form the acetoacetic ester.
Step 4: Cyclization with 3-nitrobenzaldehyde and methyl 3-aminocrotonate in refluxing isopropanol to produce the protected dihydropyridine.
Step 5: Elimination of the tert-butoxycarbonyl group with hydrochloric acid in ethanol to yield dihydropyridine.
Step 6: Alkylation with allyl chloride and triethylamine in hot tetrahydrofuran.
-
Second Route:
Step 1: Condensation of 3-(4-allylpiperazin-1-yl)-2,2-dimethylpropanol with diketene in dichloromethane to form the corresponding acetoacetic ester.
Step 2: Treatment with dry ammonia in methanol to yield the 3-aminocrotonic ester.
Step 3: Cyclization with 2-(3-nitrobenzylidene)acetoacetic acid methyl ester in hot isopropanol.
化学反应分析
Types of Reactions: Iganidipine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of Iganidipine Hydrochloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as allyl chloride and triethylamine are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Iganidipine Hydrochloride, which can have different pharmacological properties.
科学研究应用
Iganidipine Hydrochloride has a wide range of scientific research applications :
Chemistry: Used as a model compound in the study of calcium channel blockers.
Biology: Investigated for its neuroprotective effects on retinal ganglion cells.
Medicine: Primarily used in the treatment of glaucoma and other eye diseases.
Industry: Employed in the development of ophthalmic solutions and other pharmaceutical formulations.
作用机制
Iganidipine Hydrochloride exerts its effects by blocking voltage-gated calcium channels (VDCCs) . This action prevents the influx of calcium ions into cells, thereby reducing cellular excitability and protecting against calcium-mediated cell damage. The compound specifically targets retinal ganglion cells, providing neuroprotection under hypoxic conditions .
相似化合物的比较
Iganidipine Hydrochloride is compared with other calcium channel blockers such as nifedipine and nicardipine . While all these compounds share a similar mechanism of action, Iganidipine Hydrochloride is unique in its superior stability under light and its more effective and continuous vasodilative action .
Similar Compounds:
- Nifedipine
- Nicardipine
- Nimodipine
- Lomerizine
These compounds are also used as calcium channel blockers but differ in their pharmacokinetic properties and specific applications.
属性
CAS 编号 |
117241-46-0 |
|---|---|
分子式 |
C28H40Cl2N4O6 |
分子量 |
599.5 g/mol |
IUPAC 名称 |
5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H |
InChI 键 |
PJGTYHKZUAHNHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |
同义词 |
1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester NKY 722 NKY-722 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)

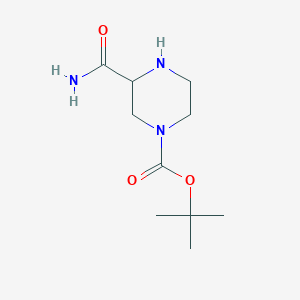

![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
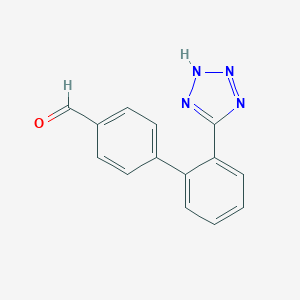

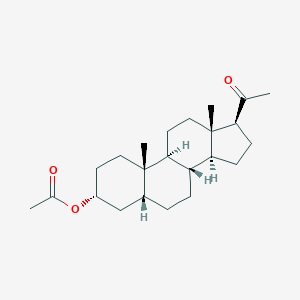
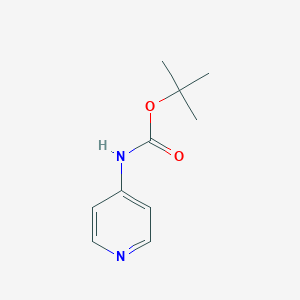
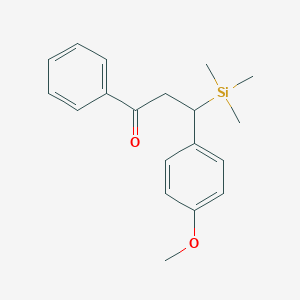

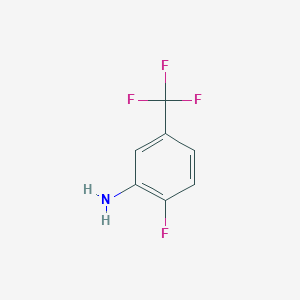

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)